![molecular formula C24H20BrFN2O2 B5170530 2-(4-bromophenyl)-3-[4-(4-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5170530.png)
2-(4-bromophenyl)-3-[4-(4-fluorophenoxy)butyl]-4(3H)-quinazolinone
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Overview
Description
Synthesis Analysis
Quinazolinones are typically synthesized through the cyclization of anthranilamides with various aldehydes in the presence of catalysts such as p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by hypervalent iodine compounds like phenyliodine diacetate [PhI(OAc)2, PIDA] (Cheng et al., 2013). Another method involves the condensation of benzoxazin-4-ones with trimethoprim, pyrimethamine, and lamotrigine to form 6-bromo-2,3-disubstituted-4(3H)-quinazolinones (Dinakaran et al., 2003).
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by the presence of a quinazolinone ring, which is a fused ring system combining a benzene ring and a pyrimidine ring. The substitution at various positions of the quinazolinone core, as in 2-(4-bromophenyl)-3-[4-(4-fluorophenoxy)butyl]-4(3H)-quinazolinone, significantly influences the compound's physical and chemical properties, including its reactivity and interaction with biological targets (Yong, 2005).
Chemical Reactions and Properties
Quinazolinones undergo a variety of chemical reactions, including nucleophilic substitutions, cyclocondensations, and oxidative dehydrogenations. These reactions are crucial for modifying the quinazolinone core to enhance its biological activities or to study its chemical behavior in different environments (Deetz et al., 2001).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The presence of substituents like bromophenyl and fluorophenoxy groups can affect these properties by altering the compound's polarity and intermolecular interactions (Patel et al., 2005).
Chemical Properties Analysis
Quinazolinones exhibit a wide range of chemical properties, including reactivity towards nucleophiles, electrophiles, and radicals. Their chemical stability, acidity, and basicity are influenced by the nature and position of substituents on the quinazolinone ring system. These properties are crucial for their biological activity and their interaction with other chemical entities in synthetic pathways (Rajamani & Bhaskar, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)-3-[4-(4-fluorophenoxy)butyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrFN2O2/c25-18-9-7-17(8-10-18)23-27-22-6-2-1-5-21(22)24(29)28(23)15-3-4-16-30-20-13-11-19(26)12-14-20/h1-2,5-14H,3-4,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKMMNOHVKKKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Br)CCCCOC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-3-[4-(4-fluorophenoxy)butyl]quinazolin-4-one |
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